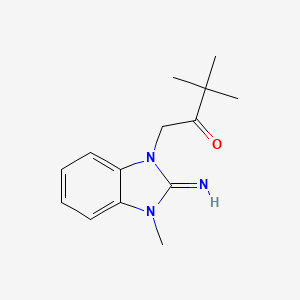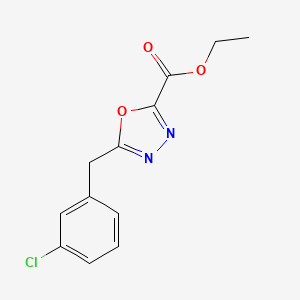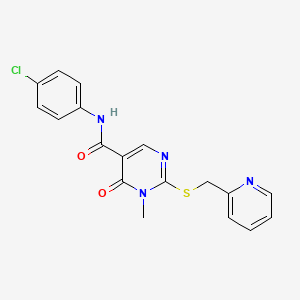
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves strategic organic reactions tailored to introduce specific functional groups at desired positions within the molecule. The methodology might include steps such as the reaction of benzene sulfonyl chloride with amines in the presence of basic conditions to furnish the sulfonamide in high yield, as demonstrated in the synthesis of similar compounds (Ijuomah, Ike, & Obi, 2022).
Molecular Structure Analysis
The molecular and supramolecular structures of sulfonamide derivatives reveal significant insights into their chemical behavior and potential interactions. For instance, studies on closely related molecules have shown that the torsion angles and hydrogen bonding patterns contribute to the stability and reactivity of these compounds (Jacobs, Chan, & O'Connor, 2013). These structural elements facilitate specific molecular conformations and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for their biological activity and supramolecular assembly.
Chemical Reactions and Properties
Sulfonamides, including N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, undergo various chemical reactions that highlight their reactivity and functional versatility. These compounds participate in reactions characteristic of sulfonamides, such as sulfonation, amidation, and electrophilic aromatic substitution, which are pivotal for their diverse chemical properties and applications (Cui, Zhu, Li, & Cao, 2018).
Aplicaciones Científicas De Investigación
Transfer Hydrogenation Catalysis
- A study by Ruff et al. (2016) explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in transfer hydrogenation reactions. They found these compounds effective as pre-catalysts in transfer hydrogenation of various substrates, including ketones and diones.
Antimicrobial and Anticancer Activities
- Research by Ş. Küçükgüzel et al. (2013) demonstrated that certain derivatives of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities.
Ligand for Metal Coordination
- A study by Jacobs et al. (2013) investigated N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide as potential ligands for metal coordination. They focused on the molecular and supramolecular structures of these compounds, finding differences in their conformational properties based on the substituent group.
Development of Novel Organic Compounds
- Research by Cui et al. (2018) demonstrated an efficient method for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method shows great functional group tolerance and efficiency, useful for preparing novel organic compounds.
Kinase Inhibitors
- A study by Chang et al. (2017) discussed the design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective kinase inhibitors. These compounds show promise in inhibiting ZAK kinase activity, with potential therapeutic effects in cardiac hypertrophy.
Antimicrobial Synthesis
- Ijuomah et al. (2022) synthesized and tested the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, finding significant antimicrobial properties against various bacterial strains.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-3-5-14(12-13)27(25,26)23-9-11-24-10-8-22-16(24)15-6-1-2-7-21-15/h1-8,10,12,23H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUTYNQAKRQJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)
![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)


![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)
![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)